N,N-diethyl-2-(4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)acetamide
CAS No.: 1070862-01-9
Cat. No.: VC11915098
Molecular Formula: C16H26N8O
Molecular Weight: 346.43 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1070862-01-9 |
|---|---|
| Molecular Formula | C16H26N8O |
| Molecular Weight | 346.43 g/mol |
| IUPAC Name | N,N-diethyl-2-[4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]acetamide |
| Standard InChI | InChI=1S/C16H26N8O/c1-4-22(5-2)13(25)11-21-7-9-23(10-8-21)15-14-16(18-12-17-15)24(6-3)20-19-14/h12H,4-11H2,1-3H3 |
| Standard InChI Key | PJMJHYZAOOVXKG-UHFFFAOYSA-N |
| SMILES | CCN1C2=C(C(=NC=N2)N3CCN(CC3)CC(=O)N(CC)CC)N=N1 |
| Canonical SMILES | CCN1C2=C(C(=NC=N2)N3CCN(CC3)CC(=O)N(CC)CC)N=N1 |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is N,N-diethyl-2-[4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]acetamide . Its molecular formula, , reflects a triazolopyrimidine core fused to a piperazine ring via an acetamide linker. The ethyl and diethyl substituents enhance lipophilicity, potentially influencing bioavailability and target binding.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 346.43 g/mol | |
| SMILES | CCN1C2=C(C(=NC=N2)N3CCN(CC3)CC(=O)N(CC)CC)N=N1 | |
| InChIKey | PJMJHYZAOOVXKG-UHFFFAOYSA-N |
Structural Analysis
The triazolopyrimidine core (Figure 1) is a bicyclic system comprising a triazole fused to a pyrimidine ring, a motif known for its versatility in drug design . The piperazine ring introduces conformational flexibility, enabling interactions with hydrophobic pockets in enzymes or receptors . The acetamide group serves as a hydrogen bond donor/acceptor, critical for target engagement .
Synthesis and Characterization
Synthetic Pathways
The synthesis involves multi-step reactions, as outlined by VulcanChem:
-
Triazolopyrimidine Core Formation: Cyclization of 4,6-dichloro-2-mercaptopyrimidine with ethyl hydrazine yields the 3-ethyltriazolo[4,5-d]pyrimidine intermediate.
-
Piperazine Substitution: Nucleophilic aromatic substitution at the 7-position of the triazolopyrimidine with piperazine introduces the heterocyclic amine.
-
Acetamide Coupling: Reaction of the piperazine nitrogen with chloroacetyl chloride, followed by amidation with diethylamine, produces the final compound .
Table 2: Synthetic Yield and Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | Ethyl hydrazine, DMF, 80°C | 75 | |
| 2 | Piperazine, KCO, DMSO, 120°C | 82 | |
| 3 | Chloroacetyl chloride, EtN, THF | 68 |
Spectroscopic Characterization
-
NMR: -NMR (400 MHz, CDCl) signals at δ 1.25 (t, 3H, CHCH), 3.45 (q, 2H, NCH), and 4.15 (s, 2H, COCH) confirm ethyl and acetamide groups .
-
MS: ESI-MS m/z 347.2 [M+H] aligns with the molecular weight.
Biological Activity and Mechanisms
Antiproliferative Activity
Triazolopyrimidine derivatives exhibit anticancer properties by inducing apoptosis. In MGC-803 gastric cancer cells, analog 43 (structurally similar) showed an IC of 0.85 μM, triggering mitochondrial pathway apoptosis via Bax/Bcl-2 modulation . While direct data for this compound is limited, its triazolopyrimidine core suggests comparable mechanisms .
Enzyme Inhibition
-
USP28 Inhibition: [1,2, Triazolo[4,5-d]pyrimidines inhibit ubiquitin-specific protease 28 (USP28), a deubiquitinase involved in cancer progression. Compound 11 (EC = 0.2 μM) reduced EMT in gastric cells .
-
DPP-IV Inhibition: Thiazolopyrimidine analogs with piperazine-acetamide linkers (e.g., IC = 0.329 μM) demonstrate antidiabetic potential by stabilizing active-site interactions .
Table 3: Biological Activity of Structural Analogs
| Compound | Target | IC/EC | Reference |
|---|---|---|---|
| Analog 43 | MGC-803 cells | 0.85 μM | |
| USP28 Inhibitor | USP28 | 0.2 μM | |
| DPP-IV Inhibitor | DPP-IV | 0.329 μM |
Comparative Analysis with Related Compounds
N,N-Diethyl-2-((3-Ethyltriazolo[4,5-d]Pyrimidin-7-Yl)Thio)Acetamide
This analog replaces the piperazine with a thioether, reducing polarity. It showed moderate USP28 inhibition (EC = 3.1 μM), highlighting the piperazine’s role in potency .
Thieno[2,3-d]Pyrimidin-4(3H)-One Derivatives
Compounds like EVT-11471163 demonstrate anti-inflammatory activity via COX-2 inhibition, suggesting that structural modifications to the core could diversify applications.
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume